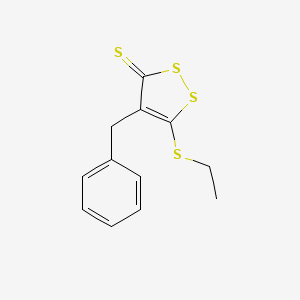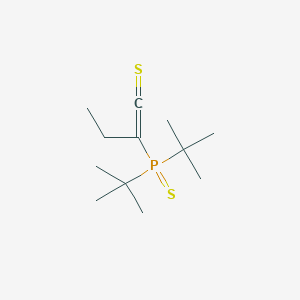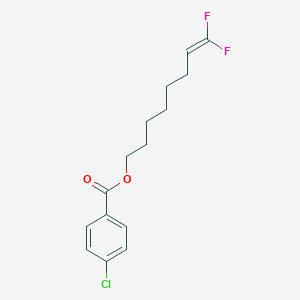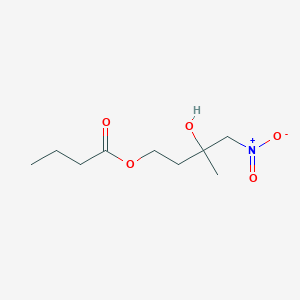
Peroxide, chlorodifluoroacetyl nitro
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peroxide, chlorodifluoroacetyl nitro is a chemical compound known for its unique reactivity and applications in various fields. It is characterized by the presence of both peroxide and nitro functional groups, which contribute to its distinct chemical behavior.
Méthodes De Préparation
The synthesis of peroxide, chlorodifluoroacetyl nitro typically involves the reaction of chlorodifluoroacetic anhydride with appropriate reagents under controlled conditions. One common method includes generating the compound in situ from chlorodifluoroacetic anhydride, which is then used in various chlorodifluoromethylation reactions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Peroxide, chlorodifluoroacetyl nitro undergoes several types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, often acting as an oxidizing agent.
Reduction: The nitro group can be reduced to form amines under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable catalysts and reagents.
Common reagents used in these reactions include copper (II) catalysts and pyridine additives, which facilitate the chlorodifluoromethylation of alkenes . Major products formed from these reactions include various chlorodifluoromethylated compounds.
Applications De Recherche Scientifique
Peroxide, chlorodifluoroacetyl nitro has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in fluorine chemistry.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of peroxide, chlorodifluoroacetyl nitro involves its ability to act as both an oxidizing and reducing agent. The peroxide group can donate oxygen to various substrates, while the nitro group can accept electrons, leading to the formation of different products. These reactions often involve complex molecular pathways and interactions with specific molecular targets.
Comparaison Avec Des Composés Similaires
Peroxide, chlorodifluoroacetyl nitro can be compared to other nitro and peroxide compounds:
Nitro Compounds: Similar to other nitro compounds, it can undergo reduction to form amines.
Peroxide Compounds: Like other peroxides, it can participate in oxidation reactions.
Some similar compounds include nitromethane, nitrobenzene, and hydrogen peroxide . The unique combination of both peroxide and nitro groups in this compound makes it distinct and valuable for specific applications.
Propriétés
Numéro CAS |
157043-72-6 |
|---|---|
Formule moléculaire |
C2ClF2NO5 |
Poids moléculaire |
191.47 g/mol |
Nom IUPAC |
nitro 2-chloro-2,2-difluoroethaneperoxoate |
InChI |
InChI=1S/C2ClF2NO5/c3-2(4,5)1(7)10-11-6(8)9 |
Clé InChI |
QOIJNUMOQUWVKB-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(F)(F)Cl)OO[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[(methylsulfamoyl)amino]benzoate](/img/structure/B14271409.png)
![4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B14271413.png)
![Bis[(1S)-1-phenylbutyl] bromopropanedioate](/img/structure/B14271418.png)







![2,4(1H,3H)-Pyrimidinedione, 1-[1-(2-propenyl)-3-butenyl]-](/img/structure/B14271486.png)
![N,N'-[Cyclopentane-1,1-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14271490.png)

